4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique structural features and the presence of both pyrazolo[1,5-a]pyrimidine and morpholine moieties. This combination imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N5O2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O2S/c1-12-10-16(22-15(18-12)9-13(2)19-22)21-3-6-24-14(11-21)17(23)20-4-7-25-8-5-20/h9-10,14H,3-8,11H2,1-2H3 |
InChI Key |
IOGYUTCKSLAJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)C(=O)N4CCSCC4)C |
Origin of Product |
United States |
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